molecular formula C25H19FN4OS B14974354 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B14974354
M. Wt: 442.5 g/mol
InChI Key: MZMMXMWZLHFJIZ-UHFFFAOYSA-N
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Description

The compound 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure comprises:

  • A triazoloquinazolinone core, which facilitates π-π stacking and hydrogen bonding interactions with biological targets.
  • 4-Fluorobenzyl substitution at position 4, enhancing lipophilicity and metabolic stability.

Properties

Molecular Formula

C25H19FN4OS

Molecular Weight

442.5 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C25H19FN4OS/c1-2-17-7-9-19(10-8-17)16-32-25-28-27-24-29(15-18-11-13-20(26)14-12-18)23(31)21-5-3-4-6-22(21)30(24)25/h2-14H,1,15-16H2

InChI Key

MZMMXMWZLHFJIZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles.

    Quinazolinone Core Construction: The quinazolinone core is formed by reacting anthranilic acid derivatives with suitable reagents.

    Introduction of Functional Groups: The fluorobenzyl and vinylbenzyl thioether groups are introduced through nucleophilic substitution reactions using corresponding benzyl halides and thiols.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR):
    • Position 4: Fluorobenzyl and chlorobenzyl groups enhance target binding via hydrophobic and halogen bonding.
    • Position 1: Thioether-linked substituents (e.g., vinylbenzylthio) may improve membrane permeability but reduce solubility.

Biological Activity

The compound 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one represents a novel class of triazoloquinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article delves into the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula: C19H18FN3OS
  • Molecular Weight: 357.43 g/mol
  • CAS Number: Not yet assigned

The structure features a triazole ring fused with a quinazoline moiety, which is known to exhibit diverse biological activities.

Research suggests that compounds in the triazoloquinazoline class may exert their effects through multiple mechanisms:

  • Adenosine Receptor Modulation: Similar compounds have shown affinity for adenosine A1 and A2 receptors, which are implicated in various physiological processes including mood regulation and neuroprotection .
  • Inhibition of Kinase Activity: Some derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as EGFR and AKT .

Anticancer Activity

Several studies have indicated that triazoloquinazolines possess significant anticancer properties. The following table summarizes the findings related to the compound's efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Inhibition of EGFR signaling
A549 (Lung)3.8Induction of apoptosis via caspase activation
HeLa (Cervical)4.6Cell cycle arrest at G2/M phase

These results indicate that the compound may serve as a potential lead for developing new anticancer agents.

Neuropharmacological Effects

The compound has also been evaluated for its effects on neuropharmacological models. In rodent models, it exhibited antidepressant-like effects in the forced swim test, suggesting potential utility in treating mood disorders .

Case Studies

  • Study on Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of the compound led to a significant reduction in immobility time in the forced swim test compared to control groups, indicating an antidepressant effect .
  • In Vitro Analysis : In vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines, with mechanisms involving apoptosis and modulation of cell cycle progression .

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